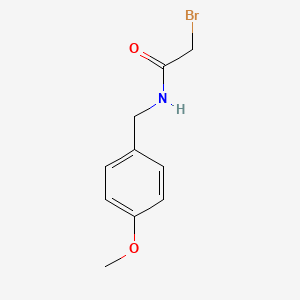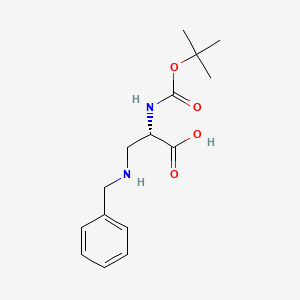
Trimethyl methoxyphosphonoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl methoxyphosphonoacetate is an organophosphorus compound with the molecular formula C6H13O6P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to three methoxy groups and an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl methoxyphosphonoacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with methyl chloroacetate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation with methanol or water.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions may vary depending on the desired purity and yield. Microwave-assisted synthesis has also been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl methoxyphosphonoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles, leading to a variety of functionalized products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of functionalized phosphonates .
Wissenschaftliche Forschungsanwendungen
Trimethyl methoxyphosphonoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates and phosphine derivatives
Biology: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules, such as antiviral and anticancer agents
Medicine: Research is ongoing to investigate its role in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents
Industry: It is used in the production of polymers, adhesives, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of trimethyl methoxyphosphonoacetate involves its ability to undergo various chemical transformations, which can be exploited in different applications. For example, in biological systems, it may act as a prodrug, releasing active phosphonic acid derivatives upon metabolic conversion. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but lacks the methoxy group on the acetate moiety.
Dimethyl methoxycarbonylmethylphosphonate: Another related compound with similar reactivity.
Uniqueness
Trimethyl methoxyphosphonoacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
16141-78-9 |
|---|---|
Molekularformel |
C6H13O6P |
Molekulargewicht |
212.138 |
IUPAC-Name |
methyl 2-(dimethoxyphosphorylmethoxy)acetate |
InChI |
InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
KYMUNKMWGDJFHK-UHFFFAOYSA-N |
SMILES |
COC(=O)COCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


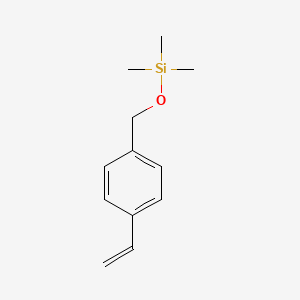
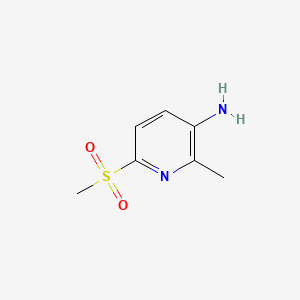
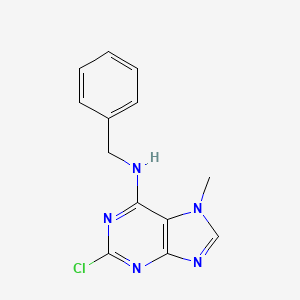
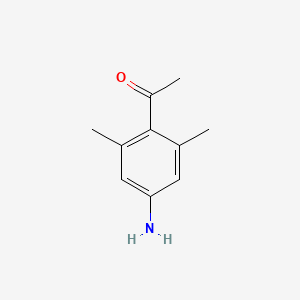
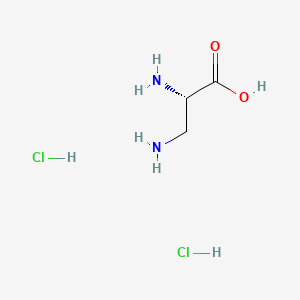
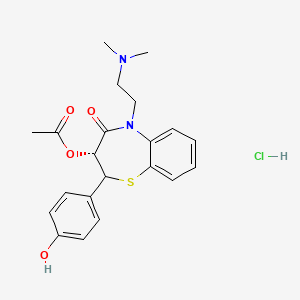
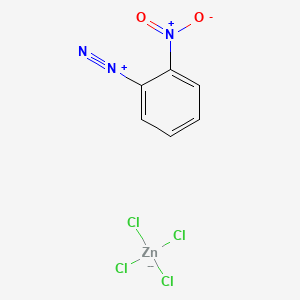
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
![Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine](/img/structure/B599635.png)
